molecular formula C20H28ClNO12 B12516204 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester

Cat. No.: B12516204
M. Wt: 509.9 g/mol
InChI Key: QGJGGAMXXWIKJR-UHFFFAOYSA-N
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Description

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interaction, microbial infection, and immune response. This compound is particularly significant due to its acetylated and chlorinated modifications, which enhance its stability and reactivity in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups using acetyl groups. The chlorination step is then carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The final product is obtained through methylation, often using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors, with continuous monitoring of temperature, pressure, and pH to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Plays a role in studying cell surface interactions and microbial pathogenesis.

    Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. The acetyl and chlorine modifications enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes involved in glycosylation processes, thereby influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is unique due to its specific chlorination and acetylation pattern, which provides enhanced stability and reactivity compared to other neuraminic acid derivatives. This makes it particularly valuable in applications requiring high specificity and efficiency.

Properties

Molecular Formula

C20H28ClNO12

Molecular Weight

509.9 g/mol

IUPAC Name

methyl 5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)

InChI Key

QGJGGAMXXWIKJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Origin of Product

United States

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